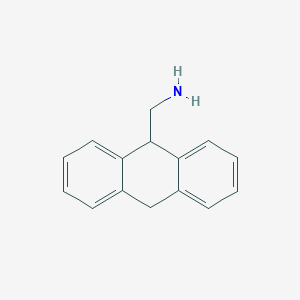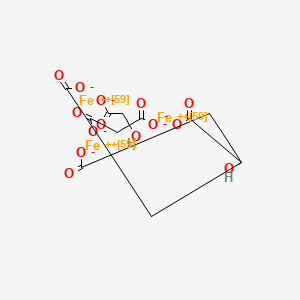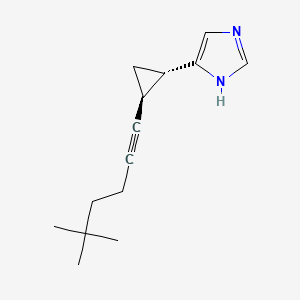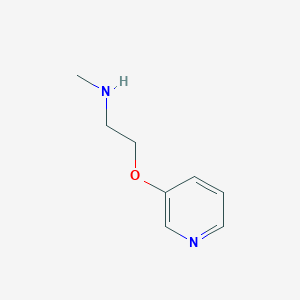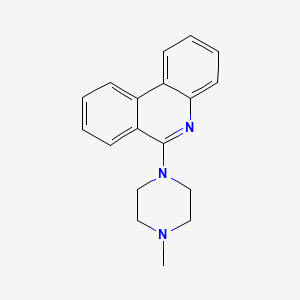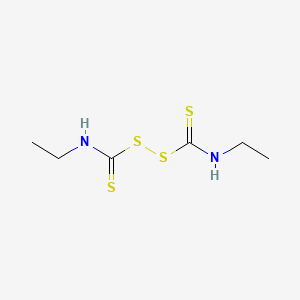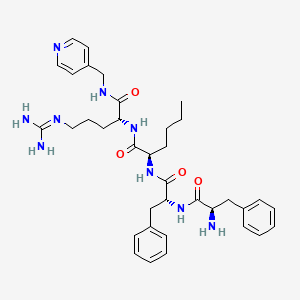
CR 665
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de CR665 implica el ensamblaje de una secuencia tetrapéptida utilizando la síntesis de péptidos en fase sólida (SPPS). La secuencia incluye D-fenilalanina, D-fenilalanina, D-norleucina y D-arginina, seguido de la unión de un grupo picolilamina en el extremo C. El péptido se escinde luego de la resina y se purifica mediante cromatografía líquida de alta resolución (HPLC) .
Métodos de Producción Industrial
La producción industrial de CR665 sigue rutas sintéticas similares, pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza. El uso de sintetizadores de péptidos automatizados y sistemas HPLC a gran escala es común en entornos industriales para facilitar la producción de CR665 .
Análisis De Reacciones Químicas
Tipos de Reacciones
CR665 experimenta principalmente reacciones de formación y escisión de enlaces peptídicos durante su síntesis. No experimenta transformaciones químicas significativas en condiciones fisiológicas, lo que contribuye a su estabilidad y eficacia como agente terapéutico .
Reactivos y Condiciones Comunes
Formación de Enlaces Peptídicos: Reactivos como N,N'-diisopropilcarbodiimida (DIC) y hidroxi-benzotriazol (HOBt) se utilizan comúnmente.
Escisión de la Resina: Se utiliza ácido trifluoroacético (TFA) para escindir el péptido de la resina.
Purificación: Se emplea cromatografía líquida de alta resolución (HPLC) para purificar el producto final.
Principales Productos Formados
El principal producto formado durante la síntesis de CR665 es el propio tetrapéptido. No se reportan subproductos significativos bajo condiciones de reacción optimizadas .
Aplicaciones Científicas De Investigación
CR665 se ha estudiado ampliamente por sus propiedades analgésicas. Ha demostrado eficacia en la reducción del dolor visceral sin causar efectos secundarios del sistema nervioso central como sedación, depresión respiratoria o euforia. Esto lo convierte en un candidato prometedor para el tratamiento de afecciones dolorosas crónicas .
Además de sus propiedades analgésicas, CR665 ha demostrado efectos antiinflamatorios en estudios preclínicos. Se está investigando su posible uso en el tratamiento de afecciones inflamatorias y otros trastornos relacionados con el dolor .
Mecanismo De Acción
CR665 ejerce sus efectos mediante la unión selectiva a los receptores kappa-opioides ubicados en los nervios periféricos. Esta unión inhibe la liberación de neurotransmisores involucrados en la señalización del dolor, lo que reduce la percepción del dolor. A diferencia de los opioides tradicionales, CR665 no cruza la barrera hematoencefálica, lo que minimiza el riesgo de efectos secundarios del sistema nervioso central .
Comparación Con Compuestos Similares
Compuestos Similares
Difelikefalin (CR845): Otro agonista del receptor kappa-opioide restringido periféricamente con propiedades analgésicas similares.
Nalfurafina: Un agonista del receptor kappa-opioide utilizado en el tratamiento del prurito.
Unicidad de CR665
CR665 es único por su alta selectividad para los receptores kappa-opioides periféricos y su mínima penetración en el sistema nervioso central. Esta selectividad reduce el riesgo de efectos secundarios como sedación y depresión respiratoria, lo que lo convierte en una alternativa más segura a los opioides tradicionales .
Propiedades
Key on ui mechanism of action |
CR665 was highly selective for the peripheral kappa opioid receptor. It is intrinsically poor at penetrating the blood-brain barrier, which decreases the likelihood of CNS-mediated side effects. By acting with unprecedented selectivity at pain relieving receptors on peripheral nerves, and avoiding receptors in the central nervous system and gastrointestinal tract, CR665 has the potential to provide pain relief with minimal side effects. |
|---|---|
Número CAS |
228546-92-7 |
Fórmula molecular |
C36H49N9O4 |
Peso molecular |
671.8 g/mol |
Nombre IUPAC |
(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-N-[(2R)-5-(diaminomethylideneamino)-1-oxo-1-(pyridin-4-ylmethylamino)pentan-2-yl]hexanamide |
InChI |
InChI=1S/C36H49N9O4/c1-2-3-15-30(34(48)43-29(16-10-19-41-36(38)39)33(47)42-24-27-17-20-40-21-18-27)44-35(49)31(23-26-13-8-5-9-14-26)45-32(46)28(37)22-25-11-6-4-7-12-25/h4-9,11-14,17-18,20-21,28-31H,2-3,10,15-16,19,22-24,37H2,1H3,(H,42,47)(H,43,48)(H,44,49)(H,45,46)(H4,38,39,41)/t28-,29-,30-,31-/m1/s1 |
Clave InChI |
DBOGGOVKHSCMNB-OMRVPHBLSA-N |
SMILES |
CCCCC(C(=O)NC(CCCN=C(N)N)C(=O)NCC1=CC=NC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)N |
SMILES isomérico |
CCCC[C@H](C(=O)N[C@H](CCCN=C(N)N)C(=O)NCC1=CC=NC=C1)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)[C@@H](CC3=CC=CC=C3)N |
SMILES canónico |
CCCCC(C(=O)NC(CCCN=C(N)N)C(=O)NCC1=CC=NC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)N |
Key on ui other cas no. |
228546-92-7 |
Secuencia |
FFXR |
Sinónimos |
CR665 D-argininamide, D-phenylalanyl-D-phenylalanyl-D-norleucyl-N-(4-pyridinylmethyl)- FE 200665 FE200665 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


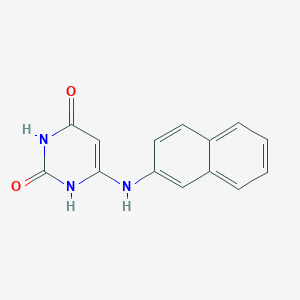



![2-{5-[Amino(iminio)methyl]-1H-benzimidazol-2-YL}benzenolate](/img/structure/B3062308.png)
